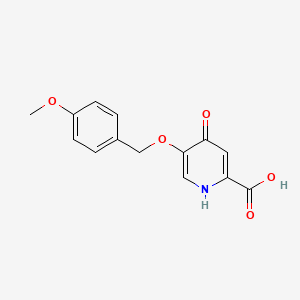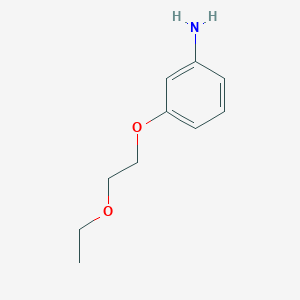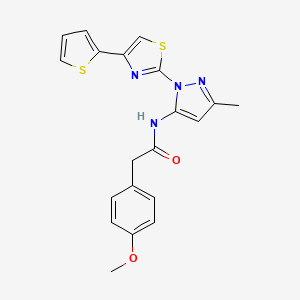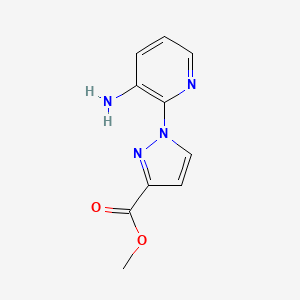
N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine
Vue d'ensemble
Description
N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine, also known as EPMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Applications De Recherche Scientifique
Synthesis and Properties
- Pyrazole and 1,2,4-triazole derivatives, including N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine, play a significant role in modern medicine and pharmacy due to their chemical modifiability and pharmacological potential. The introduction of 1,2,4-triazole and pyrazole fragments into new substances can influence the formation of specific types of activity, increasing the likelihood of interaction with various biological targets. The creation of condensed systems involving 1,2,4-triazole is scientifically attractive and promising (Fedotov, Hotsulia, & Panasenko, 2022).
Structural Characteristics
- N-substituted pyrazoline derivatives, similar to N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine, exhibit specific geometric parameters and conformations. For instance, the methoxy/methyl-substituted phenyl groups are almost perpendicular to the pyrazoline ring, which is coplanar with the fluorophenyl ring. These structures show intramolecular interactions like N-H...N(pyraz) (Köysal, Işık, Sahin, & Palaska, 2005).
Synthesis Methods
- Various synthesis methods for pyrazole derivatives, akin to N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine, have been developed. These include multi-step processes involving Knoevenagel condensation and cyclization reactions, aiming to create biologically active compounds, particularly in the field of cancer research (Liu, Xu, & Xiong, 2017).
Biological Applications
- Some pyrazole derivatives, related to N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine, have demonstrated notable biological activities, such as local anesthetic, analgesic, and platelet antiaggregating activities. This highlights their potential in various pharmacological applications (Bruno et al., 1994).
Propriétés
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-2-(3-methoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-3-18-12-14(11-17-18)10-16-8-7-13-5-4-6-15(9-13)19-2/h4-6,9,11-12,16H,3,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVENCXQXLGDHEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CNCCC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(6-Amino-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B3215908.png)


![N-[(1-propyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B3215942.png)
![2-methoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B3215953.png)
![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3215958.png)


![3-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3215974.png)
![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B3215997.png)

![N-benzyl-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3216010.png)